2,5-Difluoro-3-methylphenol
Overview
Description
2,5-Difluoro-3-methylphenol is a chemical compound belonging to the family of halophenols. It is characterized by the presence of two fluorine atoms and a methyl group attached to a phenol ring. The molecular formula of this compound is C7H6F2O, and it has a molecular weight of 144.12 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,5-Difluoro-3-methylphenol involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include a base, such as potassium carbonate, and a solvent, such as toluene or ethanol. The reaction is carried out under mild conditions, making it suitable for synthesizing various substituted phenols.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to maximize yield and efficiency. The choice of reagents, catalysts, and reaction conditions can be tailored to achieve high purity and yield of the desired product. Additionally, continuous flow reactors may be employed to enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoro-3-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can lead to the formation of various substituted phenols with different functional groups.
Scientific Research Applications
2,5-Difluoro-3-methylphenol has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential biological activities, making it useful in the development of pharmaceuticals and agrochemicals.
Medicine: Research into the biological activities of this compound derivatives may lead to the discovery of new therapeutic agents.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Difluoro-3-methylphenol depends on its specific application and the molecular targets involved. In general, the presence of fluorine atoms can enhance the compound’s reactivity and stability, influencing its interactions with biological molecules and chemical reagents. The exact molecular targets and pathways involved would require further research and experimental validation.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluoro-3-methylphenol: Another difluoromethylphenol with fluorine atoms at different positions on the phenol ring.
2,5-Difluoro-4-methylphenol: A similar compound with the methyl group at a different position.
2,5-Difluoro-3-ethylphenol: A compound with an ethyl group instead of a methyl group.
Uniqueness
2,5-Difluoro-3-methylphenol is unique due to the specific positioning of the fluorine atoms and the methyl group on the phenol ring. This unique structure can influence its chemical reactivity, physical properties, and potential applications compared to other similar compounds. The presence of fluorine atoms can also enhance the compound’s stability and reactivity, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
2,5-difluoro-3-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O/c1-4-2-5(8)3-6(10)7(4)9/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRODIMUFGKGXBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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